molecular formula C15H13ClO3 B7963901 Methyl 2-chloro-4-(3-methoxyphenyl)benzoate

Methyl 2-chloro-4-(3-methoxyphenyl)benzoate

Cat. No.: B7963901
M. Wt: 276.71 g/mol
InChI Key: LAKMISUMLAMNPX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(3-methoxyphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group and a methoxyphenyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-(3-methoxyphenyl)benzoate typically involves the esterification of 2-chloro-4-(3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-chloro-4-(3-methoxyphenyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(3-methoxyphenyl)benzoate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 2-chloro-4-(4-methoxyphenyl)benzoate: Similar structure but with a different position of the methoxy group.

    Methyl 2-chloro-4-(2-methoxyphenyl)benzoate: Another isomer with the methoxy group in a different position.

    Methyl 2-chloro-4-(3-ethoxyphenyl)benzoate: Similar compound with an ethoxy group instead of a methoxy group.

Uniqueness: Methyl 2-chloro-4-(3-methoxyphenyl)benzoate is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl 2-chloro-4-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-12-5-3-4-10(8-12)11-6-7-13(14(16)9-11)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKMISUMLAMNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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